(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H21ClN6O2 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivatization
- The compound is involved in complex chemical reactions leading to the formation of various heterocyclic compounds. For instance, it undergoes reactions with o-phenylenediamine, leading to the formation of quinoxaline derivatives and other complex heterocycles. Such reactions are fundamental in synthesizing angular benzo[b]pyrazino[1′,2′: 1,2]pyrrolo[2,3-e][1,4]diazepines and similar compounds (Chervyakov & Maslivets, 2016).
Synthesis of Novel Compounds
- The compound serves as a base for the synthesis of novel chemical structures. For instance, its reactions with various reagents lead to the formation of pyrrolo[2,3-d]pyrimidines, triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, and other complex structures. These novel syntheses are important for expanding the chemical space in medicinal chemistry and materials science (Abdel-Mohsen, 2005).
Formation of Complex Heterocyclic Compounds
- The compound is instrumental in forming complex heterocyclic compounds through reactions like hetarylation and cyclization. These processes are crucial for the synthesis of diverse compounds like 2-amino-3-(benzimidazol-2-yl)pyrrolo[2,3-b]quinoxalines, which have potential applications in pharmaceuticals and agrochemicals (Kozynchenko et al., 1988).
Antibacterial and Antifungal Applications
- Some derivatives synthesized from this compound exhibit significant antibacterial and antifungal activities. This showcases its potential in developing new antimicrobial agents, which is crucial in the ongoing fight against drug-resistant pathogens (Singh et al., 2010).
Properties
IUPAC Name |
2-amino-1-[(E)-(4-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c24-15-9-7-14(8-10-15)12-27-30-21(25)19(23(31)26-13-16-4-3-11-32-16)20-22(30)29-18-6-2-1-5-17(18)28-20/h1-2,5-10,12,16H,3-4,11,13,25H2,(H,26,31)/b27-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWOGOHUOANROL-KKMKTNMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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